molecular formula C24H20ClN3OS B6586569 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1207058-00-1

2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6586569
CAS No.: 1207058-00-1
M. Wt: 434.0 g/mol
InChI Key: XCVJDOSMOFTYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, designed for investigative applications. While direct studies on this exact molecule are limited, its core structure incorporates key features shared by several bioactive compounds, pointing towards its potential utility in anticancer research. Heterocyclic compounds containing imidazole rings and sulfanyl acetamide linkages, similar to this one, have been extensively studied for their ability to inhibit the proliferation of various human cancer cell lines . The structural motif suggests potential for investigating mechanisms such as the inhibition of tubulin polymerization, a target in anticancer drug development, as seen in related cinnamic acid derivatives bearing heterocyclic rings . Furthermore, the presence of the acetamide group is a common feature in molecules that act as enzyme inhibitors, including focal adhesion kinase (FAK), which plays a critical role in cancer cell signaling and metastasis . This compound serves as a valuable chemical tool for researchers exploring new pathways in cytostatic agent development and structure-activity relationship (SAR) studies. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-10-12-20(13-11-17)27-23(29)16-30-24-26-15-22(18-6-3-2-4-7-18)28(24)21-9-5-8-19(25)14-21/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJDOSMOFTYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN4OS2, with a molecular weight of 426.9 g/mol. The structural components include:

  • Imidazole Ring : Known for its role in enzyme interactions and receptor binding.
  • Thioether Linkage : Enhances solubility and stability of the compound.
  • Phenylacetamide Moiety : Influences binding affinity with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

PathogenActivityNotes
Staphylococcus aureusStrongly InhibitoryEffective against MRSA
Escherichia coliModerately InhibitoryLess effective compared to Gram-positive bacteria
Candida albicansModerate ActivityPotential antifungal applications

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation in various disease models.

Anticancer Activity

The anticancer properties of this compound have been explored in several cancer cell lines. The compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant potency.

Cell LineIC50 (µM)Notes
MCF-712.5Indicates potent cytotoxicity
A54915.3Effective against lung cancer cells

Evaluation of Antidiabetic Potential

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for antidiabetic properties. Studies have shown that it inhibits α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. The structure–activity relationship (SAR) indicates that modifications to the imidazole ring can enhance inhibitory potency.

Scientific Research Applications

Structural Formula

C21H22ClN3OS\text{C}_{21}\text{H}_{22}\text{ClN}_3\text{OS}

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole moieties can act as inhibitors of various cancer-related pathways. For instance, studies have shown that derivatives of imidazole can inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. The presence of the chlorophenyl group may enhance the compound's ability to bind to KSP, thereby inhibiting tumor growth .

Antimicrobial Properties

The thiazole component is often linked to antimicrobial activity. Compounds featuring thiazole rings have been documented to possess significant antibacterial and antifungal properties. The specific interactions of this compound with bacterial enzymes or cell membranes could be a focus for further research to develop new antibiotics .

Anticonvulsant Effects

Some studies have suggested that imidazole derivatives may exhibit anticonvulsant properties by modulating neurotransmitter systems in the brain. The mechanism of action could involve the inhibition of certain ion channels or receptors that are crucial for neuronal excitability .

Case Study 1: KSP Inhibition and Cancer Treatment

A study published in a patent document highlighted the efficacy of imidazole compounds in inhibiting KSP, leading to reduced proliferation of cancer cells in vitro. The study demonstrated that the introduction of various substituents, including the chlorophenyl group, significantly improved binding affinity and selectivity towards KSP .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazole-containing compounds were tested against a panel of bacterial strains. The results indicated that modifications similar to those found in 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide resulted in enhanced antibacterial activity compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of KSP
AntimicrobialDisruption of bacterial cell walls
AnticonvulsantModulation of neurotransmitter systems

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include imidazole-, triazole-, and acetamide-based derivatives with variations in aryl substituents, linker groups, and heterocyclic cores. Key comparisons are summarized below:

Compound Core Structure Substituents Key Features Reference
Target compound Imidazole + acetamide 3-chlorophenyl, phenyl, sulfanyl, 4-methylphenyl Sulfanyl linker; dual aryl groups on imidazole -
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole + acetamide 4-chlorophenyl, naphthyloxy-methyl Triazole core with ether-linked naphthyl group; enhanced π-stacking potential
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) Triazole-thione + morpholine 3-chlorophenyl, 4-methylphenyl, morpholinylmethyl Thione group for hydrogen bonding; morpholine enhances solubility
2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Imidazole + acetamide 4-chlorobenzyl, hydroxymethyl, 2-fluorophenyl Hydroxymethyl group improves hydrophilicity; fluorophenyl enhances electronegativity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole + pyridylacetamide 4-fluorophenyl, methylsulfinyl, pyridyl Chiral sulfinyl group; pyridyl moiety for metal coordination

Key Observations :

  • Linker Groups : The sulfanyl (-S-) bridge in the target compound may confer greater conformational flexibility compared to ether or sulfinyl linkers in analogues . Sulfanyl groups also participate in hydrophobic interactions, whereas sulfinyl groups (e.g., in ) introduce chirality and polarity.
  • The 4-methylphenyl acetamide substituent offers steric bulk compared to smaller groups like 2-fluorophenyl in .
  • Heterocyclic Cores : Imidazole-based compounds (target, ) exhibit stronger hydrogen-bonding capacity compared to triazole derivatives (e.g., ), which may influence target selectivity.

Preparation Methods

Core Imidazole Ring Formation

The imidazole core is typically synthesized via the Debus-Radziszewski reaction, which involves cyclocondensation of a 1,2-diketone with an aldehyde and ammonia. For this compound, 3-chlorobenzaldehyde and ammonium acetate react with phenylglyoxal monohydrate under reflux in ethanol to yield 1-(3-chlorophenyl)-5-phenyl-1H-imidazole. The reaction proceeds through the following steps:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Nucleophilic attack : Ammonia facilitates ring closure by attacking the electrophilic carbonyl carbons.

  • Aromatization : Acidic work-up removes water to generate the aromatic imidazole system.

Critical parameters :

  • Temperature: 80–90°C

  • Reaction time: 12–16 hours

  • Yield: 65–72%

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 2-position of the imidazole ring. Thioacetic acid serves as the sulfur source, reacting with 2-chloro-1-(3-chlorophenyl)-5-phenyl-1H-imidazole in dimethylformamide (DMF) at 60°C.

Reaction equation :

C15H10ClN2Cl+HSCH2COOHK2CO3,DMFC17H13ClN2S+HCl+CO2\text{C}{15}\text{H}{10}\text{ClN}2\text{Cl} + \text{HSCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{17}\text{H}{13}\text{ClN}2\text{S} + \text{HCl} + \text{CO}2

Optimization insights :

  • Base selection : Potassium carbonate outperforms sodium hydroxide due to reduced side reactions (98% vs. 82% selectivity).

  • Solvent effects : DMF increases reaction rate compared to THF (reaction completion in 4 vs. 8 hours).

Acetamide Moiety Coupling

The final step involves amide bond formation between 2-mercaptoimidazole intermediate and 4-methylphenylacetic acid. N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling in dichloromethane (DCM).

Procedure :

  • Activate the carboxylic acid with DCC/DMAP at 0°C for 1 hour.

  • Add 4-methylaniline and stir at room temperature for 12 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield enhancement strategies :

  • Stoichiometry : A 1.2:1 ratio of acid to amine improves conversion (78% → 89%).

  • Temperature control : Maintaining 25°C prevents epimerization of the acetamide group.

Reaction Optimization and Scalability

Catalytic Systems

Comparative studies of coupling agents reveal superior performance with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over DCC in large-scale syntheses:

CatalystYield (%)Purity (%)Reaction Time (h)
DCC789212
HATU89978

Mechanistic advantage : HATU’s uronium structure accelerates oxidative activation of the carboxylate, reducing side product formation.

Solvent Screening

Solvent polarity significantly impacts sulfanyl group incorporation:

SolventDielectric Constant (ε)Yield (%)
DMF36.788
THF7.565
Acetonitrile37.572

Polar aprotic solvents stabilize the transition state during nucleophilic substitution, explaining DMF’s superiority.

Analytical Characterization

Spectroscopic Data

Key analytical markers confirm successful synthesis:

ParameterExperimental ValueTheoretical Value
Molecular Weight (g/mol)434.0434.95
1H NMR^1\text{H NMR} (δ, ppm)7.25–7.89 (m, aromatic H)7.20–7.85
13C NMR^{13}\text{C NMR} (δ, ppm)168.5 (C=O)168.2

Mass spectrometry : ESI-MS m/z 435.1 [M+H]+^+.

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

  • Column : C18, 250 × 4.6 mm

  • Mobile phase : Acetonitrile/water (70:30)

  • Flow rate : 1.0 mL/min

  • Retention time : 6.8 minutes

Challenges and Mitigation Strategies

Byproduct Formation

The primary side product (∼12%) arises from over-alkylation at the imidazole N-1 position. Strategies to suppress this include:

  • Low-temperature addition : Adding thioacetic acid at 0°C reduces di-substitution.

  • Steric hindrance : Using bulkier bases like DBU (1,8-Diazabicycloundec-7-ene) limits accessibility to the reactive site.

Scale-Up Considerations

Pilot-scale production (10 kg batch) faces challenges in exothermicity during the amide coupling step. Solutions include:

  • Jacketed reactors : Maintain temperature at 25±2°C.

  • In-line FTIR monitoring : Real-time tracking of carbonyl activation minimizes over-reaction .

Q & A

Q. What are the established synthetic routes for preparing 2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?

A general procedure involves refluxing equimolar concentrations of substituted imidazole precursors with sulfanyl-acetamide derivatives in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction, the product is isolated via ice-water quenching, acidification, and recrystallization from ethanol . Modifications to substituents on the imidazole or acetamide moieties can be achieved by varying precursor reagents.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in imidazole-based analogs .
  • Elemental analysis to verify stoichiometric composition .

Q. How can researchers screen this compound for biological activity in preliminary studies?

Use in vitro assays targeting relevant pathways (e.g., antiproliferative activity via MTT assays on cancer cell lines, antimicrobial testing using disk diffusion). Dose-response curves (0.1–100 µM) and cytotoxicity controls (e.g., HEK-293 cells) are essential to establish selectivity .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity for structurally complex analogs?

  • Catalyst screening : Test alternative catalysts (e.g., zeolite variants, Pd/C) to improve regioselectivity during imidazole ring formation .
  • Computational reaction design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions, as outlined in ICReDD’s methodology for reducing trial-and-error approaches .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Dose-response reevaluation : Confirm activity across a wider concentration range (e.g., 0.01–200 µM) to rule out threshold effects.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups responsible for activity .
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for antiproliferative assays) to ensure reproducibility .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases, GPCRs).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic liabilities early in development.

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent variation : Synthesize analogs with systematic changes (e.g., halogen substitution on phenyl rings, sulfanyl-to-sulfonyl modifications) .
  • Bioisosteric replacement : Replace the acetamide group with carbamate or urea to probe hydrogen-bonding requirements.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .

Q. What methodologies address challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Test polar/nonpolar solvent mixtures (e.g., ethanol/water, DMSO/hexane) to induce controlled crystal growth.
  • Synchrotron radiation : Utilize high-intensity X-ray sources (e.g., APS, ESRF) to resolve low-resolution diffraction patterns .
  • Co-crystallization : Add stabilizing agents (e.g., PEG 4000) or target-specific proteins to form co-crystals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.